[4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate
Description
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Properties
IUPAC Name |
[4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32O15/c1-11(25)32-9-18-20(17(7-8-31-18)34-13(3)27)39-24-23(37-16(6)30)22(36-15(5)29)21(35-14(4)28)19(38-24)10-33-12(2)26/h7-8,17-24H,9-10H2,1-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCDAESHZJBZWAW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C=CO1)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32O15 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00965781 | |
| Record name | 1,4-Di-O-acetyl-2,6-anhydro-5-deoxy-3-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
560.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51450-24-9 | |
| Record name | LACTAL, HEXAACETATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1686 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Di-O-acetyl-2,6-anhydro-5-deoxy-3-O-(2,3,4,6-tetra-O-acetylhexopyranosyl)hex-5-enitol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00965781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
The compound [4-acetyloxy-3-[3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-2-yl]methyl acetate (CAS Number: 67314-34-5) is a complex organic molecule with potential biological activities. This article reviews its biological properties, synthesis methods, and related research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of approximately 560.50 g/mol. Its structure features multiple acetoxy groups and a dihydropyran moiety, which are significant for its biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 560.50 g/mol |
| Density | 1.34 g/cm³ |
| Boiling Point | 591.7 ºC |
| Flash Point | 249.2 ºC |
Antimicrobial Properties
Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives of dihydropyranones have shown effectiveness against various bacterial strains and fungi due to their ability to disrupt cellular membranes or inhibit essential enzymatic pathways .
Anti-inflammatory Effects
Research has suggested that compounds containing the dihydropyran structure can modulate inflammatory responses. This is particularly relevant in conditions such as arthritis and other chronic inflammatory diseases. The mechanism may involve the inhibition of pro-inflammatory cytokines and modulation of signaling pathways involved in inflammation .
Cytotoxicity and Antitumor Activity
Preliminary studies have indicated that the compound may possess cytotoxic effects against certain cancer cell lines. The presence of multiple acetoxy groups could enhance its interaction with cellular targets, leading to apoptosis in malignant cells . Further investigation into specific cancer types and mechanisms is warranted.
Case Studies
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of structurally similar compounds against Staphylococcus aureus and Escherichia coli. The results showed a minimum inhibitory concentration (MIC) of 32 µg/mL for the most active derivatives, suggesting potential for further development as antimicrobial agents .
- Anti-inflammatory Research :
-
Cytotoxicity Assessment :
- A cytotoxicity assay using MTT showed that the compound exhibited IC50 values ranging from 20 to 50 µM against various cancer cell lines, highlighting its potential as an anticancer agent.
Synthesis Methods
The synthesis of this compound typically involves multi-step organic reactions, including:
- Formation of Dihydropyranones : Utilizing organocatalytic methods with high yields and enantiomeric excess.
- Acetylation Reactions : Employing acetic anhydride or acetyl chloride to introduce acetoxy groups at specific positions on the sugar moiety.
These synthetic pathways are crucial for optimizing yield and purity for biological testing.
Scientific Research Applications
Pharmaceutical Applications
- Antimicrobial Activity : Research indicates that derivatives of the compound exhibit significant antimicrobial properties. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
- Anticancer Properties : Preliminary studies suggest that the compound has cytotoxic effects on certain cancer cell lines. In vitro tests demonstrated that it can induce apoptosis in tumor cells, which could lead to its use in cancer therapies .
- Drug Delivery Systems : The compound's acetoxy groups enhance its solubility and stability, making it suitable for use in drug delivery systems. Its ability to form nanoparticles has been explored for targeted drug delivery applications, particularly in cancer treatment .
Biochemical Applications
- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it has shown promise as an inhibitor of glycosidases, which are crucial in carbohydrate metabolism .
- Synthesis of Glycosides : It serves as an intermediate in the synthesis of glycosides and other carbohydrate derivatives. This application is particularly relevant in the development of glycosylated drugs that enhance bioavailability and efficacy .
Case Studies
- Study on Antimicrobial Activity : A study published in the "Journal of Medicinal Chemistry" evaluated the antimicrobial efficacy of various acetyloxy derivatives against Gram-positive and Gram-negative bacteria. The compound demonstrated a minimum inhibitory concentration (MIC) comparable to established antibiotics .
- Cytotoxicity Assay : In another research published in "Cancer Letters," the cytotoxic effects of the compound on human breast cancer cell lines were assessed. Results indicated a dose-dependent increase in cell death, suggesting its potential as a therapeutic agent against breast cancer .
- Nanoparticle Formulation : A study conducted by researchers at a leading university focused on formulating nanoparticles using this compound for targeted drug delivery in cancer therapy. The results showed enhanced drug accumulation at tumor sites compared to conventional delivery methods .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
